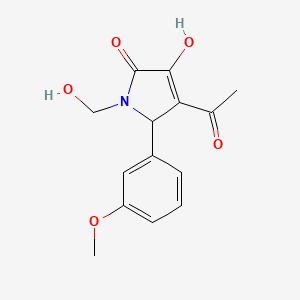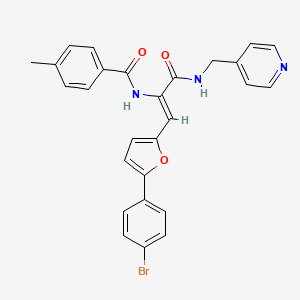
(4Z)-4-(1-hydroxyethylidene)-1-(hydroxymethyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-(1-hydroxyethylidene)-1-(hydroxymethyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione: , commonly referred to as m-DHPG, is a derivative of phenylglycine. It features a pyrrolidine ring with a hydroxymethyl group and a methoxyphenyl substituent. The compound’s systematic name reflects its stereochemistry, with the “4Z” indicating the geometry of the double bond.
Méthodes De Préparation
Synthetic Routes::
Chemical Synthesis: m-DHPG can be synthesized through a multistep process involving cyclization and functional group transformations. One common route starts from , which undergoes cyclization to form the pyrrolidine ring. Subsequent hydroxylation and methylation steps yield m-DHPG.
Enzymatic Synthesis: Enzymes such as and can catalyze the formation of m-DHPG from precursor molecules.
Industrial Production:: While m-DHPG is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other compounds.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: m-DHPG can undergo oxidation at the hydroxymethyl group, yielding an aldehyde or carboxylic acid.
Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol.
Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution reactions.
Oxidation: Reagents like or are used.
Reduction: or are common reducing agents.
Substitution: or can facilitate substitution reactions.
- Oxidation: Aldehyde or carboxylic acid derivatives.
- Reduction: Alcohol derivatives.
- Substitution: Various substituted m-DHPG derivatives.
Applications De Recherche Scientifique
m-DHPG finds applications in various fields:
Neuroscience: As an agonist of , it modulates synaptic transmission and plasticity.
Medicine: Investigated for its potential in treating neurological disorders, including epilepsy and neurodegenerative diseases.
Chemical Biology: Used as a tool compound to study glutamatergic signaling pathways.
Industry: Its derivatives may serve as intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
m-DHPG’s primary mechanism involves binding to mGluRs, leading to downstream signaling pathways. Activation of mGluRs affects synaptic plasticity, neurotransmitter release, and neuronal excitability.
Comparaison Avec Des Composés Similaires
L-DOPA (levodopa): Unlike m-DHPG, L-DOPA is primarily used to treat Parkinson’s disease.
DHPG (3,5-dihydroxyphenylglycine): Similar in structure but lacks the methoxyphenyl substituent.
: PubChem Compound Summary: m-DHPG : Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual Review of Pharmacology and Toxicology, 50, 295-322. : Cartmell, J., & Schoepp, D. D.
Propriétés
Formule moléculaire |
C14H15NO5 |
|---|---|
Poids moléculaire |
277.27 g/mol |
Nom IUPAC |
3-acetyl-4-hydroxy-1-(hydroxymethyl)-2-(3-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C14H15NO5/c1-8(17)11-12(15(7-16)14(19)13(11)18)9-4-3-5-10(6-9)20-2/h3-6,12,16,18H,7H2,1-2H3 |
Clé InChI |
VAVINVATYRKOAL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)OC)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621568.png)
![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621586.png)
![5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(pyridin-3-ylmethyl)aniline](/img/structure/B11621595.png)

![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621612.png)
![ethyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B11621615.png)
![(3Z)-1-allyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11621618.png)
![N-benzyl-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11621623.png)
![(5E)-1-(4-methylphenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621625.png)
![4-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B11621627.png)
![1-(3-Methoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B11621633.png)
![3-[4-(2-Methylpropanoyl)piperazin-1-yl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11621635.png)
![2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11621647.png)
![Methyl 4-[({1-[4-(ethoxycarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11621653.png)
